molecular formula C6H8N2O B022979 (2-Aminopyridin-3-yl)methanol CAS No. 23612-57-9

(2-Aminopyridin-3-yl)methanol

Cat. No.: B022979
CAS No.: 23612-57-9
M. Wt: 124.14 g/mol
InChI Key: FEIACFYXEWBKHU-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)methanol (CAS: 23612-57-9) is a heterocyclic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features an amino (-NH₂) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. Key physicochemical properties include:

  • Melting Point: 66–68°C
  • Boiling Point: Predicted 320.7±27.0°C
  • Density: 1.257±0.06 g/cm³
  • Solubility: Soluble in methanol, sensitive to air, and typically isolated as a light yellow powder .

The compound is widely used in pharmaceutical synthesis, particularly in catalytic protocols for constructing nitrogen-containing heterocycles like tetrahydroquinolines and naphthyridines . Its bifunctional groups (amino and hydroxymethyl) enable coordination with transition-metal catalysts and participation in borrowing hydrogen reactions .

Properties

IUPAC Name

(2-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIACFYXEWBKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457151
Record name (2-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-57-9
Record name (2-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-pyridinemethanol
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Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : Methyl 2-aminopyridine-3-carboxylate (hypothetical analog of the 4-yl compound in).

  • Reducing Agent : Lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Temperature : Reflux for 3 hours.

  • Workup : Quenching with water, filtration of precipitates, and crystallization from benzene.

  • Yield : 73% (reported for the 4-yl isomer).

Characterization Data (Hypothetical for 3-yl Derivative)

  • 1H NMR (DMSO-d6) : Expected signals at δ 4.36 (s, 2H, CH2OH), 5.19 (s, 1H, OH), 6.40–7.81 (pyridine protons).

  • 13C NMR (DMSO-d6) : Peaks at δ 62.3 (CH2OH), 105–160 (pyridine carbons).

Advantages : High yield, simple workup.
Limitations : Requires anhydrous conditions and careful handling of LAH.

Hydrazine Substitution and Catalytic Hydrogenation

A patent by outlines a two-step process for synthesizing 2-aminopyridine derivatives, adaptable to this compound:

Step 1: Hydrazine Substitution

  • Substrate : 3-Substituted-2,5,6-trifluoropyridine.

  • Reagent : Hydrazine monohydrate (3–15 equivalents).

  • Solvent : C1–4 alcohol (e.g., methanol, ethanol).

  • Conditions : 50–150°C for 2–10 hours.

  • Product : 2-Hydrazino-3-substituted-5,6-difluoropyridine.

Borrowing Hydrogen Methodology

A manganese-catalyzed BH process enables the synthesis of this compound from aminopyridine aldehydes and alcohols.

Reaction Protocol

  • Catalyst : Manganese(I) complex (e.g., [Mn(CO)3Br]).

  • Base : KH/KOH mixture.

  • Solvent : Dimethyl ether (DME).

  • Conditions : 120°C under closed-system heating.

  • Yield : 45–65% for related tetrahydroquinolines.

Mechanistic Insights

  • Dehydrogenation : Alcohols convert to aldehydes, releasing H2.

  • Condensation : Aldehyde reacts with 2-aminopyridine.

  • Hydrogenation : H2 is "borrowed" to reduce the imine intermediate.

Application Example :

  • Reaction of this compound with 1-phenylethanol yields 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

Hydrogenolytic Deprotection Strategies

Protected derivatives of this compound, such as benzyl- or acetyl-protected amines, require deprotection for final product isolation.

Procedure from Academic Thesis

  • Substrate : N-(5-Benzyloxy)pyridine-3-yl)acetamide.

  • Catalyst : Pd(OH)2/C.

  • Solvent : Methanol.

  • Conditions : H2 atmosphere, room temperature, 12 hours.

  • Yield : Quantitative deprotection reported for analogous compounds.

Critical Considerations :

  • Catalyst loading (10–20 wt%) ensures complete deprotection.

  • Methanol enhances solubility of intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost EfficiencyPracticality
LAH Reduction73ModerateHighLab-scale
Hydrazine/Hydrogenation>60HighModerateIndustrial
BH Catalysis45–65LowLowSpecialty
Hydrogenolysis>90HighHighVersatile

Industrial Relevance :

  • Hydrazine/hydrogenation and hydrogenolysis are preferred for large-scale production due to robust yields and solvent compatibility.

  • BH catalysis remains niche due to catalyst cost but offers atom economy.

Chemical Reactions Analysis

Types of Reactions: (2-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of catalysts such as palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (2-Aminopyridin-3-yl)methanol is as a key intermediate in the synthesis of pharmaceuticals. It has been specifically noted for its role in producing antidepressants, including mirtazapine, which is used to treat major depressive disorder. The compound's ability to interact with various electrophiles makes it valuable in creating complex organic molecules that are crucial for drug development .

Key Pharmaceutical Applications:

  • Antidepressants : Used in the synthesis of mirtazapine and similar compounds.
  • Enzyme Inhibitors : Investigated for its potential to inhibit specific enzymes, which can be critical in treating various diseases .
  • Agrochemicals : Enhances drug efficacy and solubility, making it useful in agrochemical formulations .

Biochemical Research

In biochemical research, this compound has been utilized for its reactivity and ability to form adducts with other chemical species. This property is essential for studying enzyme mechanisms and interactions within biological systems.

Research Applications:

  • Proteomics : Employed as a tool for studying protein interactions and modifications .
  • Electrochemical Studies : The compound has been analyzed using techniques like cyclic voltammetry to understand its electronic properties and behavior in redox processes .

Synthesis of Novel Compounds

The compound is also significant in the synthesis of novel materials with unique properties. For example, derivatives of this compound have been explored for their potential applications in photoelectrochemical cells due to their intramolecular hydrogen bonding capabilities .

Examples of Novel Compounds:

Compound NameStructural FeaturesApplication
Schiff BasesContains an imino groupUsed in dyes and electrochemical applications
LigandsForms complexes with metalsInvestigated for catalytic properties

Toxicological Considerations

While this compound has promising applications, it is essential to note its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation. Proper safety measures should be taken when handling this chemical .

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Aminopyridin-4-yl)methanol
  • Structure : The hydroxymethyl group is at the 4-position instead of the 3-position.
  • Limited data exists on its applications, but it may serve as an intermediate in niche syntheses .

Substituent-Modified Derivatives

(5-Iodopyridin-3-yl)methanol
  • Structure : Incorporates an iodine atom at the 5-position.
  • Impact : The electron-withdrawing iodine group reduces nucleophilicity but enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications include radiopharmaceuticals or materials science .
(6-Methoxypyridin-2-yl)methanol
  • Structure : Methoxy (-OCH₃) substituent at the 6-position.
  • Impact : The electron-donating methoxy group increases stability and solubility, making it suitable for agrochemical intermediates .
2-(Methylamino)pyridine-3-methanol
  • Structure: Methylamino (-NHCH₃) replaces the amino group.

Biological Activity

(2-Aminopyridin-3-yl)methanol is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for this compound, which are crucial for producing this compound in sufficient quantities for biological testing. Common methods include:

  • Direct Amination : Utilizing amines and pyridine derivatives under controlled conditions.
  • Hydrogenation Reactions : Involving pyridinyl aryl methanol derivatives where hydrogenation leads to the formation of the desired compound .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit varying degrees of antimicrobial activity. However, some studies have shown limited efficacy against Gram-negative bacteria, suggesting that modifications to the structure may enhance activity .

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound derivatives on cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. Studies indicate that these derivatives can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, leading to G2/M phase arrest in the cell cycle .

Case Studies

  • Cytotoxicity in DU-145 Cells : A study evaluated the effects of this compound derivatives on DU-145 prostate cancer cells. The results demonstrated a significant increase in caspase-3 activity, indicating enhanced apoptotic processes when treated with these compounds .
  • Antimicrobial Activity : Another study assessed various pyridine Schiff bases related to this compound. While some derivatives displayed antimicrobial properties, others showed negligible effects against specific bacterial strains .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Study Activity Cell Line/Organism Outcome
Cytotoxicity AssayInduces apoptosisDU-145 prostate cancer cellsIncreased caspase-3 activity
Antimicrobial TestingLimited efficacyVarious Gram-negative bacteriaNo significant antimicrobial effect
Tubulin Polymerization InhibitionCytotoxic effects observedCancer cell linesInduces G2/M phase arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminopyridin-3-yl)methanol, and how can challenges in pyridine-containing biaryl formation be addressed?

  • Methodological Answer : The synthesis of pyridine derivatives like this compound often faces challenges in coupling sterically hindered pyridyl nucleophiles. Traditional methods like Suzuki–Miyaura coupling can be modified using alternative nucleophiles or C−H activation strategies to improve yields . For example, fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via oxidation/reduction (e.g., NaBH₄ in methanol) or substitution reactions (e.g., KOtBu in tert-butanol) .
  • Key Synthetic Conditions :

Reaction TypeReagents/ConditionsMajor Products
ReductionNaBH₄ in methanolAlcohol derivatives
OxidationKMnO₄ (acidic/basic)Carboxylic acids
SubstitutionKOtBu in tert-BuOHSubstituted pyridines

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The aminopyridine proton (NH₂) typically resonates at δ 5.5–6.5 ppm, while the methanol group (-CH₂OH) appears as a triplet near δ 3.5–4.0 ppm. Aromatic protons in the pyridine ring show signals between δ 7.0–8.5 ppm .
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) confirm functional groups. Pyridine ring vibrations are observed at 1500–1600 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 124 for C₆H₈N₂O) and fragmentation patterns help validate the structure .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Pyridine derivatives are sensitive to light and moisture. Store at 2–8°C under inert gas (N₂/Ar) in amber glass vials. Stability tests via HPLC or TLC should monitor degradation (e.g., oxidation to aldehydes or dimerization) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For analogs like 2-((2-aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide, DFT reveals charge distribution at the amino-pyridine moiety, guiding electrophilic substitution sites . Vibrational frequencies computed via DFT align with experimental IR data to validate models .

Q. What strategies are effective for incorporating this compound into catalytic systems or metal-organic frameworks (MOFs)?

  • Methodological Answer : The amino and hydroxyl groups serve as coordination sites for metal ions. For example, pyridine-based ligands in Suzuki–Miyaura catalysis require palladium coordination. Design MOFs by reacting this compound with Zn(NO₃)₂ or Cu(OAc)₂ under solvothermal conditions, followed by PXRD and BET surface area analysis .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare assays (e.g., MTT vs. colony formation) and cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent activity .
  • Structural Modifications : Introduce substituents (e.g., -CF₃, -F) to enhance selectivity. Fluorinated derivatives like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol show improved anticancer activity due to increased lipophilicity .
  • Mechanistic Studies : Use molecular docking to assess binding affinity with target proteins (e.g., EGFR kinase) and validate via Western blotting .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Improvement : Conduct DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound analogs?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) .
  • Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., over-oxidation to carboxylic acids) .
  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ in cross-coupling reactions to identify yield variations .

Applications in Drug Discovery

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Studies : Use Caco-2 cells for permeability assays and microsomal stability tests (human liver microsomes) .
  • In Vivo PK : Administer derivatives (oral/IP) to rodent models and collect plasma for LC-MS/MS analysis of half-life and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Aminopyridin-3-yl)methanol
Reactant of Route 2
(2-Aminopyridin-3-yl)methanol

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